Mechanistic Profiling and Medicinal Chemistry of 5-(Trifluoromethyl)isoquinolin-3-amine
Mechanistic Profiling and Medicinal Chemistry of 5-(Trifluoromethyl)isoquinolin-3-amine
This guide provides an in-depth technical analysis of 5-(Trifluoromethyl)isoquinolin-3-amine , a critical fluorinated heteroaromatic scaffold used in the development of kinase inhibitors, enzyme modulators, and bioisosteres for oncology and CNS therapeutics.
[1]
Executive Summary
5-(Trifluoromethyl)isoquinolin-3-amine (CAS: 1357946-73-6) is a "privileged scaffold" in medicinal chemistry, characterized by the fusion of a trifluoromethylated benzene ring with a pyridine ring bearing an exocyclic amine. Unlike simple isoquinolines, the 5-CF₃ group imparts unique electronic and physicochemical properties—specifically enhanced lipophilicity, metabolic resistance, and altered basicity of the 3-amino group—making it a potent pharmacophore for ATP-competitive inhibition in kinases (e.g., PI3K, mTOR) and active-site modulation in enzymes like Phenylethanolamine N-methyltransferase (PNMT).
This guide details its mechanism of action as a hinge-binding motif , its role in modulating Structure-Activity Relationships (SAR), and validated protocols for its synthesis and biological evaluation.
Mechanism of Action (Biological & Chemical)
Biological Mechanism: ATP-Competitive Kinase Inhibition
The core mechanism of 5-(Trifluoromethyl)isoquinolin-3-amine derivatives typically involves Type I or Type II kinase inhibition . The isoquinolin-3-amine moiety mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.
-
Hinge Binding: The N2 nitrogen (in the ring) acts as a hydrogen bond acceptor, while the exocyclic 3-amino group acts as a hydrogen bond donor. This dual interaction forms a stable "pincer" with the backbone carbonyl and amide NH of the kinase hinge residues (e.g., Valine, Methionine).
-
Role of the 5-CF₃ Group:
-
Hydrophobic Pocket Occupation: The bulky, lipophilic trifluoromethyl group at the 5-position is positioned to occupy the hydrophobic Gatekeeper pocket or the solvent-exposed region, depending on the specific kinase topology. This increases binding affinity by displacing water and forming Van der Waals interactions.
-
Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Placing the CF₃ group at the 5-position blocks oxidative metabolism (e.g., by Cytochrome P450s) that typically occurs at electron-rich aromatic positions, thereby extending the compound's half-life (
). -
Electronic Modulation: The strong electron-withdrawing nature of the CF₃ group (
) reduces the electron density of the isoquinoline ring. This lowers the pKa of the 3-amino group, making it less likely to be protonated at physiological pH, which facilitates membrane permeability (passive diffusion).
-
Chemical Mechanism: Synthetic Utility
As a building block, the compound serves as a versatile nucleophile in Buchwald-Hartwig Cross-Coupling reactions. The 3-amino group is sufficiently nucleophilic to react with aryl halides, allowing the construction of complex bi-aryl kinase inhibitors. Conversely, the ring nitrogen can be directed for N-alkylation or N-oxidation to generate diverse libraries.
Signaling Pathways & Pharmacodynamics[2]
The biological activity of this scaffold is often linked to the PI3K/Akt/mTOR and MAPK signaling cascades, which are critical in oncology.
PI3K/mTOR Pathway Modulation
Derivatives of 5-(Trifluoromethyl)isoquinolin-3-amine have demonstrated potency against Class I PI3Ks. By inhibiting the phosphorylation of PIP2 to PIP3 , these compounds prevent the recruitment of Akt (Protein Kinase B) to the membrane, effectively shutting down downstream survival signaling.
PNMT Inhibition (CNS Target)
In the context of CNS disorders, trifluoromethylated isoquinolines act as inhibitors of Phenylethanolamine N-methyltransferase (PNMT) , the enzyme responsible for converting norepinephrine to epinephrine. The 3-amine group coordinates with the enzyme's catalytic site, while the CF₃ group enhances blood-brain barrier (BBB) penetration.
Caption: Mechanism of action within the PI3K/Akt/mTOR signaling cascade.[1][2] The scaffold inhibits PI3K, blocking the conversion of PIP2 to PIP3 and halting downstream survival signals.
Experimental Protocols
Synthesis of 5-(Trifluoromethyl)isoquinolin-3-amine
Methodology: A robust route involves the cyclization of 2-(2,2,2-trifluoroethyl)benzonitrile derivatives or via the Pomeranz-Fritsch reaction modified for trifluoromethylated precursors.
Step-by-Step Protocol:
-
Precursor Preparation: React 2-bromo-5-(trifluoromethyl)benzaldehyde with aminoacetaldehyde dimethyl acetal in toluene under reflux (Dean-Stark trap) to form the Schiff base.
-
Cyclization: Treat the Schiff base with trifluoromethanesulfonic acid (TfOH) or polyphosphoric acid (PPA) at 100°C for 4 hours. This effects the electrophilic aromatic substitution to close the isoquinoline ring.
-
Amination: Perform a Chichibabin reaction (using NaNH₂ in liquid ammonia) or a selective Buchwald-Hartwig amination if a halogen is present at the 3-position.
-
Alternative: If starting from 3-chloroisoquinoline, mix with aqueous ammonia and CuSO₄ in a sealed tube at 140°C for 12 hours.
-
-
Purification: Quench with ice water, extract with ethyl acetate (3x). Dry organic layer over MgSO₄. Purify via flash column chromatography (Hexane:EtOAc 4:1) to yield the yellow crystalline solid.
In Vitro Kinase Inhibition Assay (FRET-based)
Objective: Determine the IC₅₀ of the compound against a target kinase (e.g., PI3Kα).
Protocol:
-
Reagent Setup: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Compound Dilution: Dissolve 5-(Trifluoromethyl)isoquinolin-3-amine in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions in DMSO.
-
Reaction Assembly:
-
Add 5 µL of diluted compound to a 384-well plate.
-
Add 10 µL of enzyme solution (PI3Kα, 2 nM final).
-
Incubate for 15 minutes at Room Temperature (RT).
-
Add 10 µL of substrate mix (ATP + PIP2 lipid substrate).
-
-
Detection: Incubate for 60 minutes at RT. Add detection reagent (e.g., ADP-Glo™ or fluorescent antibody). Read luminescence/fluorescence on a plate reader (e.g., EnVision).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Fit data to a 4-parameter logistic equation to calculate IC₅₀.
Quantitative Data Summary
| Property | Value | Significance |
| Molecular Weight | 212.17 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| logP (Calc) | ~2.6 - 3.1 | High lipophilicity aids membrane permeability and BBB penetration. |
| pKa (Amine) | ~4.5 - 5.5 | Reduced basicity (vs. non-fluorinated analog) improves bioavailability. |
| H-Bond Donors | 1 (NH₂) | Critical for hinge binding (donor). |
| H-Bond Acceptors | 2 (Ring N, F) | Critical for hinge binding (acceptor) and weak interactions. |
| Metabolic Stability | High | 5-CF₃ blocks Phase I oxidation at the 5-position. |
Visualization of Synthetic Workflow
Caption: Synthetic route for 5-(Trifluoromethyl)isoquinolin-3-amine from benzaldehyde precursors via cyclization and amination.
References
-
BenchChem. (2025). A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from
-
Fluorochem. (2025).[1][3] Product Specification: 5-(Trifluoromethyl)isoquinolin-3-amine (CAS 1357946-73-6).[4] Retrieved from
-
National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC. Retrieved from
-
PubChem. (2025).[1] Isoquinolin-3-amine Compound Summary. Retrieved from
-
Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry: Trifluoromethylated Heterocycles. Retrieved from
Sources
- 1. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterociclos de 6 miembros | CymitQuimica [cymitquimica.com]
